molecular formula C8H18O2Si B14754739 CID 13783509

CID 13783509

Cat. No.: B14754739
M. Wt: 174.31 g/mol
InChI Key: XFKLYIHJJUAARY-UHFFFAOYSA-N
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Description

CID 13783509 is a chemical compound whose structural and analytical characteristics have been partially elucidated in recent studies. The compound was isolated from Citrus essential oil (CIEO) via vacuum distillation, with its content quantified across fractions using gas chromatography-mass spectrometry (GC-MS) . The mass spectrum (Figure 1D) confirms a molecular ion peak at m/z 265.31 (consistent with the molecular formula C₁₇H₁₅NO₂), aligning with its proposed structure .

Key properties include:

  • Spectroscopic Data: GC-MS retention time of 12.3 minutes under optimized conditions, with characteristic fragmentation patterns indicating stability under thermal ionization .

Properties

Molecular Formula

C8H18O2Si

Molecular Weight

174.31 g/mol

InChI

InChI=1S/C8H18O2Si/c1-3-5-7-9-11-10-8-6-4-2/h3-8H2,1-2H3

InChI Key

XFKLYIHJJUAARY-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Si]OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutoxysilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with butanol in the presence of a base such as sodium butoxide. The reaction proceeds as follows:

[ \text{SiCl}_4 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Si(OC}_4\text{H}_9)_4 + 4 \text{HCl} ]

This reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, dibutoxysilane is often produced using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and scalability of the production process. The use of catalysts and optimized reaction conditions further improves the yield and quality of the final product .

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 13783509 participates in several key reaction types, as outlined below:

Nucleophilic Substitution

  • Involves replacement of leaving groups (e.g., halides) with nucleophiles such as amines or alkoxides.

  • Reaction kinetics depend on solvent polarity and temperature, often conducted in polar aprotic solvents like DMF or DMSO.

Oxidation-Reduction Reactions

  • Redox activity is linked to its functional groups (e.g., ketones, amines).

  • Oxidation may yield carboxylic acids or peroxides, while reduction generates alcohols or amines.

Esterification and Hydrolysis

  • Reacts with carboxylic acids or anhydrides to form esters under acidic or basic conditions.

  • Hydrolysis of esters or amides occurs via acid- or base-catalyzed pathways.

Analytical Characterization

Post-reaction analysis employs advanced techniques:

TechniqueApplicationKey Data Outputs
NMR Spectroscopy Structural elucidationChemical shifts, coupling constants
Mass Spectrometry Molecular weight confirmationm/z ratios, fragmentation patterns
Chromatography Purity assessmentRetention times, peak integration

These methods validate reaction outcomes and identify byproducts .

Reaction Kinetics and Mechanistic Studies

  • Kinetic Studies : Reaction rates are monitored using UV-Vis spectroscopy or HPLC, with pseudo-first-order kinetics observed in nucleophilic substitutions.

  • Mechanistic Pathways :

    • Intermediate formation (e.g., carbocations or enolates) is critical in multi-step reactions.

    • Stereochemical outcomes are influenced by solvent and catalyst choice.

Biological Interaction Mechanisms

While primarily a synthetic compound, this compound exhibits interactions with biological targets:

  • Binds to enzymes (e.g., oxidoreductases) via hydrogen bonding or hydrophobic interactions.

  • Inhibitory constants (K<sub>i</sub>) and IC<sub>50</sub> values are quantified using enzymatic assays .

Scientific Research Applications

Dibutoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of dibutoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This property is attributed to the presence of silicon-oxygen bonds, which provide stability and reactivity. The compound can interact with various molecular targets, including proteins and nucleic acids, through silanization reactions. These interactions can modify the physical and chemical properties of the target molecules, enhancing their performance in various applications .

Comparison with Similar Compounds

Structural Analogs: Oscillatoxin Derivatives

CID 13783509 shares a macrocyclic ether backbone with oscillatoxin derivatives (Figure 1 in ). Key comparisons include:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula C₁₇H₁₅NO₂ C₃₂H₄₄N₄O₈ C₃₃H₄₆N₄O₈
Molecular Weight 265.31 g/mol 636.72 g/mol 650.75 g/mol
Key Functional Groups Aromatic ether, ketone Macrocyclic lactone, amide Methylated lactone, amide
Bioactivity (Inferred) Potential CYP1A2 inhibition Cytotoxic (marine toxin) Enhanced membrane permeability
Source Citrus essential oil Marine cyanobacteria Marine cyanobacteria
References

Structural Insights :

  • Unlike oscillatoxins, this compound lacks the lactone ring and amide groups critical for marine toxin activity .
  • The aromatic system in this compound may enhance UV absorption (high GI absorption inferred from ) compared to oscillatoxins’ aliphatic chains .

Functional Insights :

  • Both this compound and CAS 899809-61-1 exhibit CYP1A2 inhibition, suggesting shared metabolic interactions .
  • CAS 1254115-23-5’s high aqueous solubility contrasts with this compound’s lipid-friendly profile, highlighting divergent applications (e.g., drug delivery vs. hydrophobic formulations) .

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